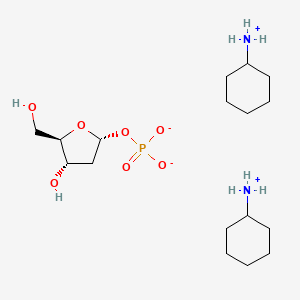
3'-O-Levulinyl-2'-deoxy-2'-fluoro 2'-C-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine is a modified nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but with specific modifications that enhance its biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Fluorination: Introduction of a fluorine atom at the 2’ position.
Methylation: Addition of a methyl group at the 2’-C position.
Levulinylation: Attachment of a levulinyl group at the 3’-O position.
These reactions are carried out under controlled conditions, often involving specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve consistent quality and yield. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Formation of reduced products.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and interactions.
Medicine: Investigated for its antiviral properties, particularly against hepatitis C virus.
Wirkmechanismus
The compound exerts its effects by inhibiting the RNA-dependent RNA polymerase of the hepatitis C virus. It acts as a chain terminator, preventing the elongation of viral RNA. The molecular targets include the active site of the polymerase enzyme, where it competes with natural nucleotides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another nucleoside analog with similar antiviral properties.
2’-Deoxy-2’-fluoro-2’-C-methyladenosine: Shares structural similarities and biological activity.
Uniqueness
3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine is unique due to its specific modifications, which enhance its stability and efficacy as an antiviral agent. Its levulinyl group provides additional protection against enzymatic degradation, making it more effective in therapeutic applications .
Eigenschaften
Molekularformel |
C15H19FN2O7 |
|---|---|
Molekulargewicht |
358.32 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C15H19FN2O7/c1-8(20)3-4-11(22)25-12-9(7-19)24-13(15(12,2)16)18-6-5-10(21)17-14(18)23/h5-6,9,12-13,19H,3-4,7H2,1-2H3,(H,17,21,23)/t9-,12-,13-,15+/m1/s1 |
InChI-Schlüssel |
SWKKZUNPXPFJFQ-OBEQPXDXSA-N |
Isomerische SMILES |
CC(=O)CCC(=O)O[C@@H]1[C@H](O[C@H]([C@@]1(C)F)N2C=CC(=O)NC2=O)CO |
Kanonische SMILES |
CC(=O)CCC(=O)OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)




